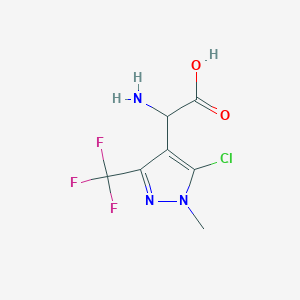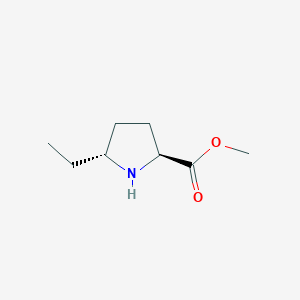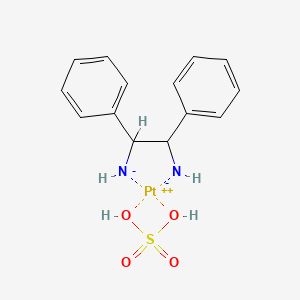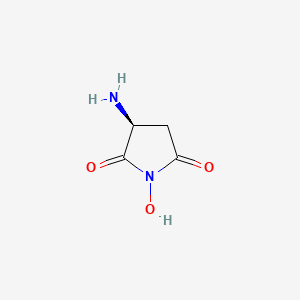
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound characterized by its unique pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chloro, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride, while methylation and trifluoromethylation can be achieved using methyl iodide and trifluoromethyl iodide, respectively.
Amino Acid Functionalization: The final step involves the introduction of the amino acid moiety. This can be done through the reaction of the pyrazole derivative with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido or alkyl-substituted pyrazole derivatives.
科学的研究の応用
2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Amino-2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
2-Amino-2-(5-chloro-3-(trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Amino-2-(5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid imparts unique electronic properties, enhancing its stability and binding interactions. This makes it a valuable compound in medicinal chemistry and materials science.
特性
分子式 |
C7H7ClF3N3O2 |
|---|---|
分子量 |
257.60 g/mol |
IUPAC名 |
2-amino-2-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C7H7ClF3N3O2/c1-14-5(8)2(3(12)6(15)16)4(13-14)7(9,10)11/h3H,12H2,1H3,(H,15,16) |
InChIキー |
GFNMOTLXTCWVFJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)


![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)

![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)



![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
